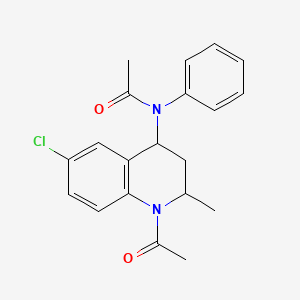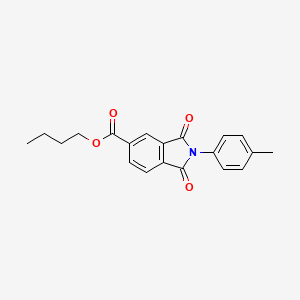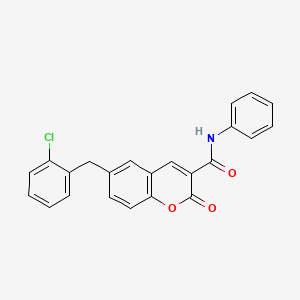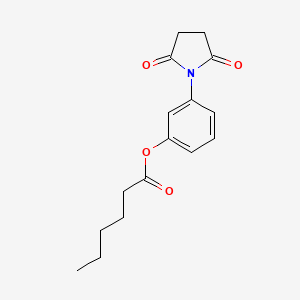
3-(piperazin-1-ylmethyl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(piperazin-1-ylmethyl)-9H-carbazole is a heterocyclic compound that features a carbazole core substituted with a piperazine moiety. Carbazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of a piperazine group enhances the compound’s pharmacological properties, making it a valuable scaffold in drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperazin-1-ylmethyl)-9H-carbazole typically involves the reaction of carbazole with piperazine in the presence of a suitable base and solvent. One common method is the Mannich reaction, where carbazole is reacted with formaldehyde and piperazine under acidic conditions to form the desired product . Another approach involves the nucleophilic substitution of a halogenated carbazole derivative with piperazine .
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions or nucleophilic substitutions, optimized for high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
3-(piperazin-1-ylmethyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the carbazole or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated derivatives and strong bases or acids are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced carbazole derivatives, and various substituted carbazole and piperazine compounds .
Aplicaciones Científicas De Investigación
3-(piperazin-1-ylmethyl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its antipsychotic, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-(piperazin-1-ylmethyl)-9H-carbazole involves its interaction with various molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at neurotransmitter receptors, influencing neurological functions. Additionally, it can inhibit specific enzymes involved in disease pathways, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(piperazin-1-yl)-1,2-benzothiazole: Shares the piperazine moiety but has a benzothiazole core.
4-(3-methoxyphenyl)piperazin-1-yl derivatives: Similar piperazine substitution but different aromatic cores.
Uniqueness
3-(piperazin-1-ylmethyl)-9H-carbazole is unique due to its specific combination of the carbazole and piperazine moieties, which imparts distinct pharmacological properties. Its structural features allow for versatile chemical modifications, enhancing its potential in drug development and other applications .
Propiedades
Fórmula molecular |
C17H19N3 |
|---|---|
Peso molecular |
265.35 g/mol |
Nombre IUPAC |
3-(piperazin-1-ylmethyl)-9H-carbazole |
InChI |
InChI=1S/C17H19N3/c1-2-4-16-14(3-1)15-11-13(5-6-17(15)19-16)12-20-9-7-18-8-10-20/h1-6,11,18-19H,7-10,12H2 |
Clave InChI |
RHLPTTWUMIELLB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC2=CC3=C(C=C2)NC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-chlorophenoxy)-2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B12484418.png)
![4-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12484420.png)
![1-{4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}-3-methylbutan-1-one](/img/structure/B12484427.png)
![3-methyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)butanamide](/img/structure/B12484445.png)
![Methyl 3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12484456.png)

![{5-amino-3-[(pyridin-3-ylmethyl)sulfanyl]-1H-1,2,4-triazol-1-yl}(4-chlorophenyl)methanone](/img/structure/B12484460.png)

![2-{[4-Methoxy-3-(morpholin-4-ylmethyl)benzyl]amino}-2-methylpropan-1-ol](/img/structure/B12484468.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12484474.png)
![N~2~-(2-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12484480.png)
![ethyl 4-[(E)-1H-imidazol-2-yldiazenyl]benzoate](/img/structure/B12484485.png)
